3-(3-Hydroxypropyl)phenol
Overview
Description
3-(3-Hydroxypropyl)phenol is a chemical compound known for its significance in various chemical and pharmaceutical applications. Although specific literature directly on this compound is limited, insights can be drawn from related studies on phenolic compounds and their derivatives.
Synthesis Analysis
The synthesis of phenolic compounds like 3-(3-Hydroxypropyl)phenol can be conducted through various methods. Asymmetric synthesis has been utilized for related compounds, indicating the potential for synthesizing stereoisomers of phenolic derivatives, as seen in the metabolic study of metoprolol, which may provide a foundational approach for synthesizing similar structures (Shetty & Nelson, 1988).
Molecular Structure Analysis
Studies on related compounds, such as Co(III) and Cu(II) complexes with alcohol and phenol-containing ligands, reveal insights into molecular structures that could be akin to 3-(3-Hydroxypropyl)phenol. These complexes show mononuclear structures with significant coordination geometry (Xie et al., 2005).
Chemical Reactions and Properties
Phenolic compounds undergo various chemical reactions, including hydroxylation, which is crucial for industrial synthesis. For instance, selective hydroxylation of benzene to phenol has been reported, highlighting methodologies potentially applicable to 3-(3-Hydroxypropyl)phenol (Shoji et al., 2013).
Physical Properties Analysis
The physical properties of phenolic compounds, such as stability and solubility, can be influenced by their molecular structure. Research on related compounds can provide insights into the expected physical properties of 3-(3-Hydroxypropyl)phenol.
Chemical Properties Analysis
The chemical properties, such as reactivity and functional group behavior, are essential for understanding the compound's applications. For example, the synthesis and characterization of phenolic compounds reveal properties that may relate to 3-(3-Hydroxypropyl)phenol, including their reactivity and potential applications in material science or as intermediates in organic synthesis (Kaya, Boz, & Kolcu, 2018).
Scientific Research Applications
Organic Synthesis Applications :
- Dearomatization Processes : A study reported the oxidative dearomatization of a hydroxypyridine, closely related to 3-(3-Hydroxypropyl)phenol, revealing potential applications in creating complex organic molecules (Mabrouki et al., 2020).
Photocatalytic Applications :
- Benzene Hydroxylation to Phenol : The hydroxylation of benzene to phenol is a crucial industrial process. Research on Fe-based metal–organic frameworks for photocatalytic benzene hydroxylation highlights the significance of hydroxylated phenols in sustainable chemical production (Wang, Wang, & Li, 2015).
Biomedical Applications :
- Tissue Engineering : Polyhydroxyalkanoates, a class of biopolymers to which 3-(3-Hydroxypropyl)phenol structurally relates, are used in various biomedical devices, highlighting the medical relevance of hydroxylated phenolic compounds (Chen & Wu, 2005).
- Phenolic Compounds in Plant and Human Health : Studies on phenolic compounds, similar to 3-(3-Hydroxypropyl)phenol, demonstrate their role in plant adaptation and potential health benefits in humans, indicating the broader significance of such compounds in biology and medicine (Boudet, 2007).
Environmental Applications :
- Recovery of Phenol from Solutions : Research on recovering phenol from aqueous solutions using membrane contactors shows the environmental applications of phenolic compounds and highlights the importance of hydroxylated phenols in environmental technology (González-Muñoz et al., 2003).
Safety And Hazards
Future Directions
Phenolic compounds, including 3-(3-Hydroxypropyl)phenol, have been used in the development of new antimicrobial molecules. Their antimicrobial activities can be significantly enhanced through functionalization . Furthermore, hydrogels based on phenolic compounds have shown promise in the treatment of oral and maxillofacial diseases .
properties
IUPAC Name |
3-(3-hydroxypropyl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c10-6-2-4-8-3-1-5-9(11)7-8/h1,3,5,7,10-11H,2,4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVQDIGAZKJXXLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)CCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60438466 | |
Record name | 3-(3-hydroxypropyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60438466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Hydroxypropyl)phenol | |
CAS RN |
1424-74-4 | |
Record name | 3-Hydroxybenzenepropanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1424-74-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(3-hydroxypropyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60438466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzenepropanol, 3-hydroxy | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.